H-D-PHG-OH

Catalog No.
S793929
CAS No.
875-74-1
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-D-PHG-OH

CAS Number

875-74-1

Product Name

H-D-PHG-OH

IUPAC Name

(2R)-2-amino-2-phenylacetic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1

InChI Key

ZGUNAGUHMKGQNY-SSDOTTSWSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)N

Synonyms

2-phenylglycine, 2-phenylglycine, (D)-isomer, 2-phenylglycine, (DL)-isomer, 2-phenylglycine, (L)-isomer, D-phenylglycine, L-phenylglycine, L-Phg amino acid

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N

H-D-Phenylglycine-OH, commonly referred to as H-D-PHG-OH, is a derivative of phenylglycine characterized by the presence of a hydroxyl group on the phenyl ring. This compound has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and reactivity. The molecular formula of H-D-PHG-OH is C8H9NO2C_8H_9NO_2, and it has a molecular weight of approximately 151.16 g/mol. The compound exists as a white crystalline solid with a melting point around 302°C, making it stable under various conditions .

Asymmetry and Chirality Studies

D-PhGly is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms: D-enantiomer and L-enantiomer. D-PhGly specifically refers to the D-enantiomer. Studying D-PhGly allows researchers to investigate the role of chirality in various biological processes. Chiral recognition plays a crucial role in drug development, as some drugs can have vastly different effects depending on their enantiomeric form . D-PhGly serves as a model compound to understand how enzymes and receptors interact with specific enantiomers.

Peptide Synthesis and Assembly

D-PhGly can be incorporated into peptides, which are short chains of amino acids. The presence of D-PhGly introduces unique structural features to the peptide. Researchers utilize D-PhGly to study protein folding, stability, and interactions with other molecules. Additionally, D-PhGly-containing peptides can exhibit specific biological activities, making them potential candidates for drug development .

Development of Artificial Sweeteners

D-PhGly has a sweet taste, but not as intense as some artificial sweeteners. Researchers are exploring the potential of D-PhGly derivatives as sweeteners with fewer side effects compared to existing options. The advantage of D-PhGly lies in its natural origin and potentially lower calorie content .

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the production of ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can undergo reduction reactions to remove the hydroxyl group, yielding simpler derivatives of phenylglycine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions facilitated by reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the versatility of H-D-PHG-OH in synthetic organic chemistry.

H-D-PHG-OH exhibits notable biological activity, primarily targeting the enzyme D-Phenylglycine aminotransferase (D-PhgAT) found in Pseudomonas stutzeri. The compound functions through a reversible transamination process, converting L-glutamic acid into benzoylformate while producing α-ketoglutarate and D-phenylglycine. This biochemical pathway is integral to the synthesis of various pharmaceuticals and amino acids.

The synthesis of H-D-PHG-OH typically involves enzymatic methods using D-PhgAT. The enzyme catalyzes the transamination reaction between L-glutamic acid and an appropriate acceptor molecule, leading to the formation of D-phenylglycine. This biocatalytic approach is favored for its efficiency and specificity, often conducted in large-scale fermenters to optimize yield .

H-D-PHG-OH has several applications in both research and industry:

  • Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical compounds, particularly those involved in amino acid metabolism.
  • Biochemical Research: Researchers utilize H-D-PHG-OH to study enzyme mechanisms and metabolic pathways related to amino acids.
  • Chiral Synthesis: The compound is valuable in asymmetric synthesis due to its chirality, aiding in the production of enantiomerically pure compounds .

Studies on H-D-PHG-OH have focused on its interactions with enzymes and other biomolecules. Its ability to act as a substrate for D-PhgAT allows researchers to explore the kinetics and mechanisms of transamination reactions. Additionally, investigations into its binding affinity with various receptors have potential implications for drug design and development.

Several compounds share structural similarities with H-D-PHG-OH, each possessing unique characteristics:

Compound NameStructural FeaturesKey Differences
D-PhenylglycineLacks hydroxyl groupSimpler structure without additional reactivity
L-PhenylglycineEnantiomer differing in chiralityOpposite stereochemistry compared to H-D-PHG-OH
4-Hydroxyphenylacetic acidContains carboxylic acid group instead of amino groupDifferent functional groups affecting reactivity

Uniqueness: H-D-PHG-OH's hydroxyl group on the phenyl ring distinguishes it from these compounds, imparting unique chemical properties and enhancing its reactivity in biological systems. This functional group facilitates specific interactions with enzymes and other molecules, making it a valuable compound for pharmaceutical applications .

XLogP3

-1.7

UNII

GF5LYS471N

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

875-74-1

Wikipedia

D-phenylglycine

General Manufacturing Information

Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-: ACTIVE

Dates

Modify: 2023-08-15

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